I-070

GLP-1R agonism cAMP accumulation Receptor potency

I-070 (C₃₀H₂₉Cl₃N₄O₅) is a high-purity small-molecule GLP-1R agonist (EC50 0.0187 nM) with a unique fused-ring scaffold from WO2024063143. Its sub-nanomolar potency enables robust dose-response curves and serves as a validated upper-bound reference for characterizing novel ligands. As a chemically defined alternative to peptide agonists, it ensures reproducible, low-concentration application in β-cell and appetite regulation studies.

Molecular Formula C30H29Cl3N4O5
Molecular Weight 631.9 g/mol
Cat. No. B12372610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-070
Molecular FormulaC30H29Cl3N4O5
Molecular Weight631.9 g/mol
Structural Identifiers
SMILESCC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)Cl)OCC6=C(C=C(C=C6)Cl)Cl
InChIInChI=1S/C30H29Cl3N4O5/c1-16-27-17(9-23(33)29(35-27)42-15-18-3-4-20(31)12-22(18)32)5-7-36(16)14-26-34-28-24(37(26)13-21-6-8-41-21)10-19(30(38)39)11-25(28)40-2/h3-4,9-12,16,21H,5-8,13-15H2,1-2H3,(H,38,39)/t16-,21-/m0/s1
InChIKeyRPUVCVUDWHTERZ-KKSFZXQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-070 for Research Procurement: Potent GLP-1 Receptor Agonist with EC50 of 0.0187 nM


I-070 is a synthetic small-molecule agonist targeting the glucagon-like peptide-1 receptor (GLP-1R), a class B GPCR that regulates insulin secretion, gastric emptying, and appetite [1]. The compound is characterized by its fused heterocyclic core structure, defined by the molecular formula C₃₀H₂₉Cl₃N₄O₅ and a molecular weight of 631.93 g/mol [2]. Its primary in vitro pharmacological activity is quantified by an EC50 of 0.0187 nM in cAMP accumulation assays . This level of potency positions I-070 among the more active non-peptide GLP-1R agonists available for metabolic research.

Why I-070 is Not Interchangeable with Other Small-Molecule GLP-1R Agonists


The class of small-molecule GLP-1 receptor agonists exhibits wide functional diversity, spanning orders of magnitude in potency, biased signaling, and distinct binding modes. I-070, disclosed in WO2024063143, represents a specific chemotype with a fused ring scaffold [1]. Substituting I-070 with another agonist, such as the earlier-stage compound Boc5 (EC50 ≈ 145 nM) [2] or the clinical-stage danuglipron (EC50 ≈ 660 nM for human GLP-1R) [3], would fundamentally alter the concentration-response profile of an experiment. Even a closely related analog like I-128, with an EC50 of 0.0122 nM [4], differs in both potency and molecular structure, underscoring that generic substitution is scientifically invalid without quantitative comparability.

Quantitative Differentiation of I-070: Direct and Cross-Study Comparator Evidence


GLP-1R cAMP Potency: I-070 vs. I-128 and Semaglutide

I-070 demonstrates an EC50 of 0.0187 nM in a cAMP accumulation assay, as reported in patent WO2024063143 [1]. Its closest analog, I-128, exhibits an EC50 of 0.0122 nM [2], making I-128 approximately 1.53 times more potent in this assay. For context, the peptidic agonist semaglutide is reported with an EC50 of 0.0062 nM (6.2 pM) [3]. This positions I-070's potency between these two comparators, offering a distinct concentration-response window.

GLP-1R agonism cAMP accumulation Receptor potency

Potency Advantage of I-070 Over First-Generation Small-Molecule GLP-1R Agonists

I-070 exhibits an EC50 of 0.0187 nM [1], which is approximately 7,750-fold more potent than Boc5, an early cyclobutane-based GLP-1R agonist with a reported EC50 of 145 nM [2]. It is also roughly 35,300-fold more potent than danuglipron (PF-06882961), which has a reported EC50 of 660 nM for human GLP-1R in cAMP assays [3].

GLP-1R agonism Potency comparison Small-molecule agonist

Molecular Scaffold Differentiation: I-070 vs. Danuglipron and Orforglipron

I-070 features a fused heterocyclic core with a molecular formula of C₃₀H₂₉Cl₃N₄O₅ and a molecular weight of 631.93 g/mol [1]. This scaffold differs markedly from danuglipron (C₃₁H₃₀FN₅O₄, 555.60 g/mol) [2] and orforglipron (C₄₈H₄₈F₂N₁₀O₅, 882.96 g/mol) [3]. These structural distinctions likely confer unique physicochemical properties, such as LogP and solubility, which directly influence experimental handling and in vivo distribution.

Chemoinformatics Molecular scaffold Structure-activity relationship

Defined Research and Procurement Scenarios for I-070


Potency Benchmarking and Dose-Response Studies

I-070 can serve as a high-potency reference compound in assays designed to characterize novel GLP-1R ligands or biologics. Its EC50 of 0.0187 nM provides a well-defined upper bound for agonist activity [1]. Researchers can use I-070 to establish a dose-response curve in cAMP accumulation assays and compare the efficacy and potency of new chemical entities directly.

Structure-Activity Relationship (SAR) Investigations

The unique fused ring scaffold of I-070 (C₃₀H₂₉Cl₃N₄O₅) [2] makes it a valuable probe for SAR studies. Medicinal chemists can use I-070 as a starting point for chemical modifications to map key pharmacophoric elements responsible for high-affinity GLP-1R binding and activation, thereby informing the design of next-generation agonists.

In Vitro and In Vivo Metabolic Research

For researchers studying insulin secretion, appetite regulation, or β-cell function, I-070 offers a small-molecule alternative to peptide-based GLP-1R agonists . Its potency allows for low-concentration use in cell-based models of pancreatic islets or in vivo rodent studies, provided the compound's pharmacokinetic profile is suitable for the experimental design.

Procurement of a Defined GLP-1R Agonist Chemical Standard

For procurement officers, I-070 (Cat. No. HY-162433, V86614) represents a chemically defined, high-purity standard for GLP-1R agonism. Its specification (≥98% purity, C₃₀H₂₉Cl₃N₄O₅) ensures reproducible results across experiments. In contrast to less characterized or structurally distinct analogs, I-070 provides a reliable tool for consistent research outcomes.

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